

PF-04217903 c-Met signaling pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PF-04217903**

Cat. No.: **B1684695**

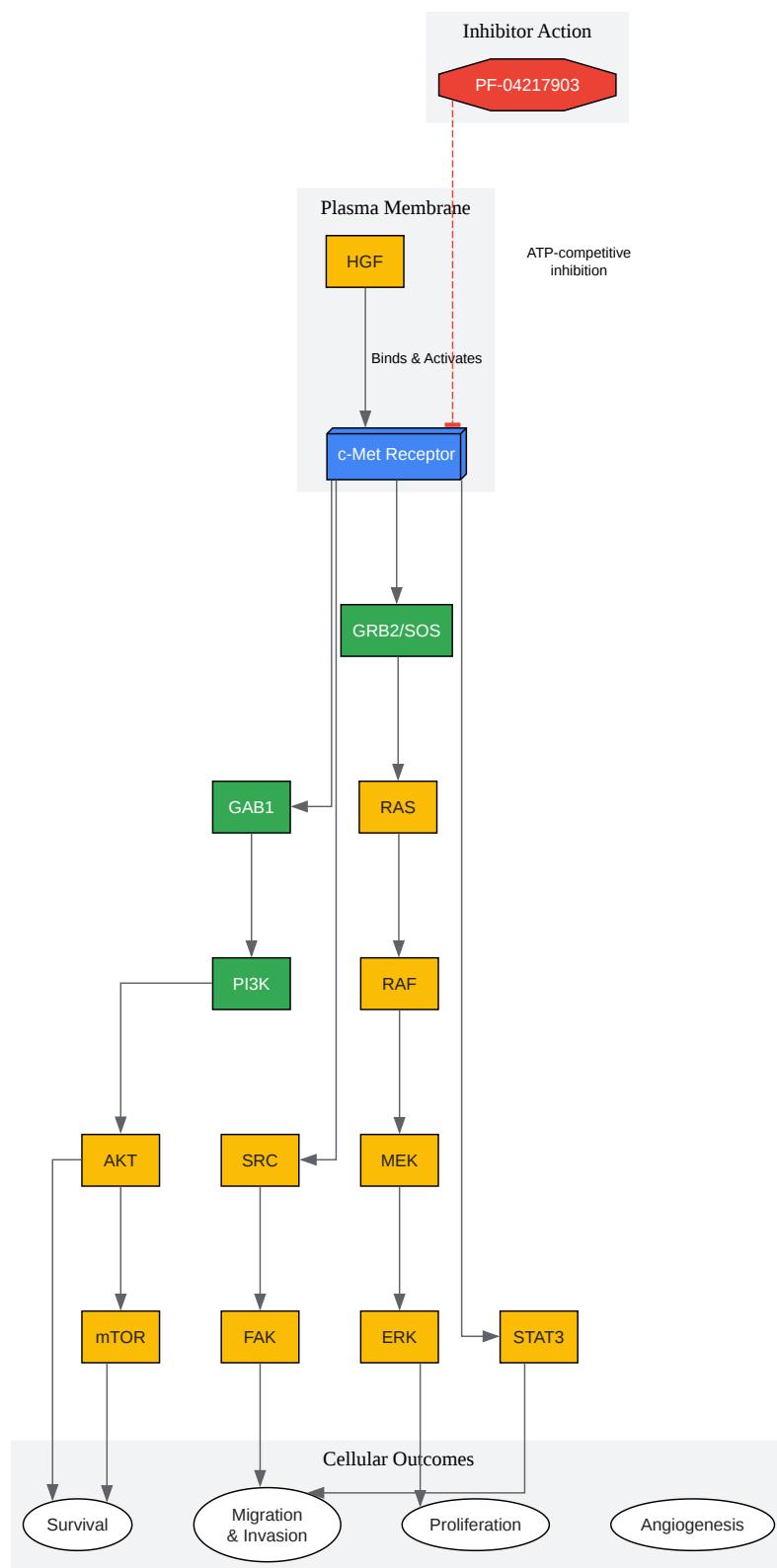
[Get Quote](#)

An In-Depth Technical Guide to **PF-04217903** and the c-Met Signaling Pathway

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for various cellular processes including proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] **PF-04217903** is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][6][7] This technical guide provides a comprehensive overview of the c-Met signaling pathway, the mechanism of action of **PF-04217903**, its preclinical and clinical data, and detailed experimental protocols for its evaluation.

The c-Met Signaling Pathway


The c-Met receptor is a transmembrane tyrosine kinase.[5] Binding of its ligand, HGF, induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain, followed by phosphorylation of Y1349 and Y1356 in the C-terminal multifunctional docking site.[5][8] This activation initiates a complex network of downstream signaling cascades.

Key downstream pathways include:

- RAS/MAPK Pathway: Activated via the recruitment of adapter proteins like GRB2 and SHC, this pathway primarily regulates cell proliferation.[1][8]

- PI3K/AKT Pathway: Recruited directly or through the GAB1 adapter protein, this axis is a major driver of cell survival and proliferation.[1][8]
- STAT3 Pathway: Direct binding of STAT3 to c-Met can lead to its phosphorylation and translocation to the nucleus, influencing tubulogenesis and invasion.[1]
- SRC/FAK Pathway: The interaction between c-Met, SRC family kinases, and Focal Adhesion Kinase (FAK) is critical for mediating cell migration and anchorage-independent growth.[1]

Negative regulation of the pathway is crucial and occurs through mechanisms like the recruitment of c-CBL to the Y1003 residue, which mediates receptor ubiquitination and degradation, and the action of protein tyrosine phosphatases (PTPs).[1][9]

[Click to download full resolution via product page](#)

Caption: The c-Met signaling pathway and the point of inhibition by **PF-04217903**.

PF-04217903: Mechanism and Specificity

PF-04217903 is an ATP-competitive inhibitor that selectively binds to c-Met, thereby disrupting the entire downstream signaling cascade.^{[4][6][10]} This action leads to the inhibition of c-Met-driven cellular processes, including tumor cell growth, survival, migration, and invasion.^{[4][6]} A key characteristic of **PF-04217903** is its high selectivity; it demonstrates over 1,000-fold selectivity for c-Met compared to a panel of more than 150-208 other kinases, making it one of the most selective c-Met inhibitors developed.^{[6][10][11]}

Quantitative Efficacy Data

The potency of **PF-04217903** has been quantified in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo tumor xenografts.

Table 1: In Vitro Activity of PF-04217903

Assay Type	Cell Line / Target	IC50 Value	Reference
Kinase Inhibition	c-Met Kinase (Ki)	4.5 nM	[7]
Wild-Type c-Met	3.1 nM	[11]	
c-Met Mutant (H1094R)	3.1 nM	[11]	
c-Met Mutant (R988C)	6.4 nM	[11]	
c-Met Mutant (T1010I)	6.7 nM	[11]	
c-Met Mutant (Y1230C)	>10 μ M	[11]	
Cellular c-Met Phosphorylation	A549 (NSCLC)	4.8 nM	[11]
HUVEC	4.6 nM	[7][10]	
Cell Proliferation / Survival	GTL-16 (Gastric)	12 nM	[10]
H1993 (NSCLC)	30 nM	[10]	
HUVEC Survival	12 nM	[7][10]	
Clonogenic Growth	LXFA 526L	16 nM	[11]
LXFA 1647L	13 nM	[11]	
Cell Migration / Invasion	HT29 (Colon)	7 - 12.5 nM	[10]
NCI-H441 (Lung)	7 - 12.5 nM	[10]	
HUVEC Matrigel Invasion	27 nM	[10]	
Apoptosis Induction	HUVEC	7 nM	[10]

Table 2: In Vivo Antitumor Efficacy of PF-04217903

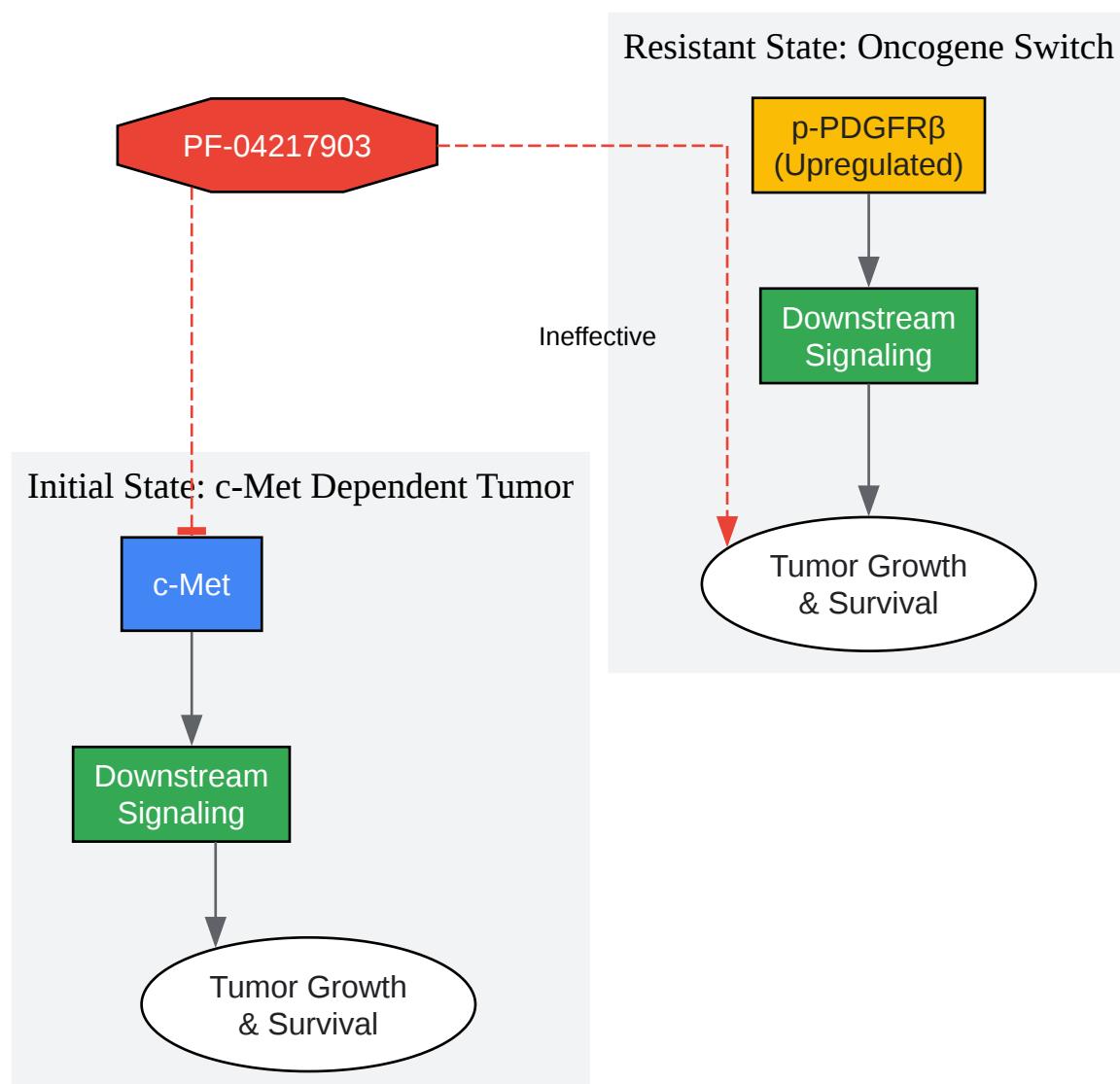
Tumor Model	c-Met Status	Dose / Schedule	Tumor Growth Inhibition (TGI)	Reference
GTL-16 (Gastric)	MET Amplified	10 mg/kg, QD	>90%	[10]
U87MG (Glioblastoma)	HGF/c-Met Autocrine Loop	10 mg/kg, QD	68%	[10]
U87MG (Glioblastoma)	HGF/c-Met Autocrine Loop	30 mg/kg, QD	84%	[10]
HT29 (Colon)	c-Met Overexpression	50 mg/kg, QD	38% - 40%	[6] [10]
Colo205 (Colon)	c-Met Overexpression	Not Specified	44%	[10]
MDA-MB-231 (Breast)	c-Met Overexpression	Not Specified	43%	[10]
H292 (NSCLC)	c-Met Overexpression	Not Specified	39%	[10]

In vivo studies demonstrate a strong, dose-dependent correlation between the administration of **PF-04217903**, inhibition of c-Met phosphorylation, and antitumor efficacy.[\[6\]](#)[\[10\]](#) Furthermore, **PF-04217903** exhibits potent anti-angiogenic properties, significantly reducing microvessel density and the secretion of pro-angiogenic factors like VEGFA and IL-8 in tumor models.[\[7\]](#)[\[10\]](#) [\[12\]](#)

Pharmacokinetic Properties

A Phase I study in healthy human subjects provided initial pharmacokinetic data for **PF-04217903**.

Table 3: Pharmacokinetic Parameters of PF-04217903 in Humans (Single Dose, Fasted State)


Parameter	Value	Notes	Reference
Absorption	Rapidly absorbed	-	[13]
t _{1/2} (half-life)	~8 hours	At doses of 60 mg and higher	[13]
Exposure (AUC)	Approx. dose-proportional	In the 4 mg to 120 mg dose range	[13]
Food Effect	t _{max} delayed by ~3h	With a high-fat meal (60 mg dose)	[13]

The drug was generally well-tolerated up to 120 mg, with dose-limiting ALT and AST elevations observed at 240 mg.[\[13\]](#)

Mechanisms of Resistance

As with many targeted therapies, acquired resistance can limit the long-term efficacy of c-Met inhibitors. Preclinical studies have identified potential mechanisms of resistance to **PF-04217903**:

- Oncogene Switching: In U87MG glioblastoma xenografts, treatment with **PF-04217903** led to a strong, dose-dependent induction of phosphorylated PDGFR β , suggesting that tumor cells may switch their signaling dependency to bypass c-Met inhibition.[\[6\]](#)[\[10\]](#)
- Bypass Signaling: In GTL-16 cells, the emergence of an SND1-BRAF fusion has been shown to confer resistance by activating the downstream MAPK pathway, independent of c-Met.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Resistance to **PF-04217903** via oncogene switching to **PDGFRβ**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **PF-04217903**.

[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow for evaluating a c-Met inhibitor.

Cellular c-Met Phosphorylation ELISA

- Objective: To quantify the inhibitory effect of **PF-04217903** on HGF-stimulated c-Met phosphorylation in cells.
- Protocol:
 - Seed tumor cells (e.g., A549) with endogenous c-Met in 96-well plates and culture overnight.[11]
 - Replace growth medium with serum-free medium containing 0.04% BSA and incubate for 4-6 hours to serum-starve the cells.
 - Add serial dilutions of **PF-04217903** to the wells and incubate at 37°C for 1 hour.[11]
 - Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.[11]
 - Wash cells once with ice-cold HBSS supplemented with 1 mM Na₃VO₄.[11]
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. [11]
 - Transfer protein lysates to an ELISA plate pre-coated with a c-Met capture antibody and incubate overnight at 4°C.[11]
 - Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP).

- Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
- Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of **PF-04217903**.

Cell Proliferation Assay

- Objective: To determine the effect of **PF-04217903** on the proliferation of c-Met dependent cancer cells.
- Protocol:
 - Seed cells (e.g., GTL-16) at a low density in 96-well plates in their standard growth medium.
 - Allow cells to attach overnight.
 - Treat cells with a range of concentrations of **PF-04217903**. For cell lines that are not autocrine, HGF (e.g., 20 ng/mL) may be added.[[12](#)]
 - Incubate for 72 hours to 4 days.[[11](#)][[12](#)]
 - Assess cell viability by adding MTT or resazurin reagent and incubating for 2-4 hours.[[12](#)]
 - Measure absorbance or fluorescence using a microplate reader.
 - Alternatively, count cells directly using a Coulter counter.[[11](#)]
 - Calculate IC₅₀ values from dose-response curves.

In Vivo Xenograft Tumor Model Study

- Objective: To evaluate the antitumor efficacy of **PF-04217903** in a living organism.
- Protocol:
 - Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into the flank of athymic nude mice.

- Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).
- Randomize mice into treatment and vehicle control groups.
- Administer **PF-04217903** orally (gavage) at specified dose levels and schedules (e.g., once daily, QD).[10]
- Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
- At the end of the study, collect tumor and plasma samples at specified time points post-final dose for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.
- For PD analysis, assess levels of phosphorylated c-Met, proliferation markers (Ki67), and apoptosis markers (cleaved caspase-3) in tumor lysates via Western blot or immunohistochemistry.[7][10]

Conclusion

PF-04217903 is a highly potent and selective c-Met kinase inhibitor that has demonstrated significant antitumor and anti-angiogenic activity in a range of preclinical models.[6][7] Its efficacy is particularly pronounced in tumors with MET gene amplification or an HGF/c-Met autocrine loop.[6][10] While clinical development was discontinued for strategic reasons, the comprehensive preclinical data for **PF-04217903** provides valuable insights into the therapeutic potential of targeting the c-Met pathway and highlights critical considerations such as patient selection and potential resistance mechanisms for the development of future c-Met inhibitors. [15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. abmole.com [abmole.com]
- 15. MET inhibition in lung cancer - Menis - Translational Lung Cancer Research [tlcr.amegroups.org]
- To cite this document: BenchChem. [PF-04217903 c-Met signaling pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684695#pf-04217903-c-met-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com